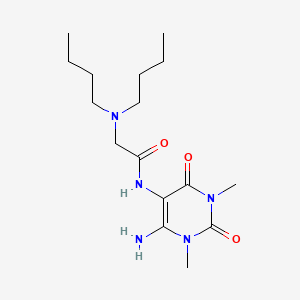
Neuropeptide SF (ratón, rata)
Descripción general
Descripción
El neuropeptídico SF (ratón, rata) es un agonista del receptor de neuropeptídico FF con significativa actividad biológica. Es conocido por su capacidad para potenciar la acción antinociceptiva de la morfina y revertir la pérdida de la potencia de la morfina en animales tolerantes . El compuesto tiene una fórmula molecular de C40H65N13O10 y un peso molecular de 888.03 g/mol .
Aplicaciones Científicas De Investigación
El neuropeptídico SF (ratón, rata) tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como un compuesto modelo en estudios de síntesis de péptidos.
Biología: Investigado por su papel en la modulación del dolor y la tolerancia a los opioides.
Medicina: Posibles aplicaciones terapéuticas en el manejo del dolor y el tratamiento de la adicción a los opioides.
Mecanismo De Acción
El neuropeptídico SF (ratón, rata) ejerce sus efectos al unirse a los receptores de neuropeptídico FF (NPFF1 y NPFF2) con alta afinidad (valores de Ki de 48.4 nM y 12.1 nM, respectivamente) . Esta unión potencia la acción antinociceptiva de la morfina y aumenta la amplitud de la corriente sostenida del canal iónico 3 sensible al ácido (ASIC3) expresado heterológicamente . El compuesto también revierte la pérdida de la potencia de la morfina en animales tolerantes .
Compuestos similares:
Neuropeptídico FF: Otro agonista del receptor de neuropeptídico FF con actividades biológicas similares.
Neuropeptídico AF: Comparte similitudes estructurales y propiedades de unión al receptor con el neuropeptídico SF (ratón, rata).
Singularidad: El neuropeptídico SF (ratón, rata) es único en su capacidad para potenciar la acción antinociceptiva de la morfina y revertir la tolerancia a la morfina. Su alta afinidad por los receptores NPFF1 y NPFF2 lo distingue de otros neuropeptídicos .
Análisis Bioquímico
Biochemical Properties
Neuropeptide SF (mouse, rat) interacts with the neuropeptide FF receptors, NPFF1 and NPFF2 . It potentiates the antinociceptive action of morphine in vivo and reverses the loss of morphine potency in tolerant animals . Additionally, it increases the amplitude of the sustained current of heterologously expressed acid sensing ion channel 3 (ASIC3) .
Cellular Effects
It is known to influence cell function through its interaction with the neuropeptide FF receptors and ASIC3 .
Molecular Mechanism
Neuropeptide SF (mouse, rat) exerts its effects at the molecular level through its interaction with the neuropeptide FF receptors and ASIC3 . It acts as an agonist for these receptors, influencing their activity and thus affecting the cellular processes they are involved in .
Métodos De Preparación
Rutas de síntesis y condiciones de reacción: El neuropeptídico SF (ratón, rata) se sintetiza mediante la síntesis de péptidos en fase sólida (SPPS). El proceso implica la adición secuencial de aminoácidos protegidos a una cadena peptídica en crecimiento anclada a una resina sólida. La síntesis se lleva a cabo típicamente en condiciones anhidras para evitar la hidrólisis de los enlaces peptídicos .
Métodos de producción industrial: La producción industrial del neuropeptídico SF (ratón, rata) sigue principios similares a la síntesis de laboratorio pero a mayor escala. Los sintetizadores de péptidos automatizados se utilizan a menudo para aumentar la eficiencia y el rendimiento. El producto final se purifica mediante cromatografía líquida de alta resolución (HPLC) para asegurar una alta pureza .
Análisis De Reacciones Químicas
Tipos de reacciones: El neuropeptídico SF (ratón, rata) experimenta principalmente reacciones de formación y escisión de enlaces peptídicos. También puede participar en modificaciones postraduccionales como amidación, fosforilación y glicosilación .
Reactivos y condiciones comunes:
Formación de enlaces peptídicos: Aminoácidos protegidos, reactivos de acoplamiento como HBTU o DIC, y bases como DIPEA.
Productos principales: El producto principal de estas reacciones es el péptido neuropeptídico SF (ratón, rata) completamente sintetizado y purificado .
Comparación Con Compuestos Similares
Neuropeptide FF: Another neuropeptide FF receptor agonist with similar biological activities.
Neuropeptide AF: Shares structural similarities and receptor binding properties with Neuropeptide SF (mouse, rat).
Uniqueness: Neuropeptide SF (mouse, rat) is unique in its ability to potentiate the antinociceptive action of morphine and reverse morphine tolerance. Its high affinity for NPFF1 and NPFF2 receptors distinguishes it from other neuropeptides .
Propiedades
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pentanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H65N13O10/c1-21(2)18-29(52-34(58)25(41)20-54)37(61)47-22(3)33(57)48-23(4)39(63)53-17-9-13-30(53)38(62)50-27(14-15-31(42)55)36(60)49-26(12-8-16-46-40(44)45)35(59)51-28(32(43)56)19-24-10-6-5-7-11-24/h5-7,10-11,21-23,25-30,54H,8-9,12-20,41H2,1-4H3,(H2,42,55)(H2,43,56)(H,47,61)(H,48,57)(H,49,60)(H,50,62)(H,51,59)(H,52,58)(H4,44,45,46)/t22-,23-,25-,26-,27-,28-,29-,30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLOSAWFREOVGQW-CJKZIAQFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CC=CC=C2)C(=O)N)NC(=O)C(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H65N13O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
888.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Diacetamide, N-(4-methoxy-6-methyl-8-oxo-1,3-dioxolo[4,5-g]quinazolin-7(8H)-yl)- (6CI)](/img/new.no-structure.jpg)
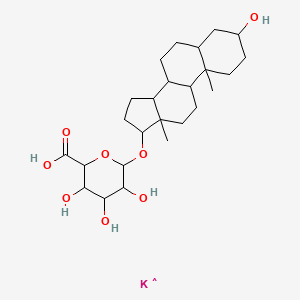
![(16E)-16-(1-hydroxyethylidene)-8,15-dioxo-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,9,11,13-heptaene-12-sulfonic acid](/img/structure/B561507.png)
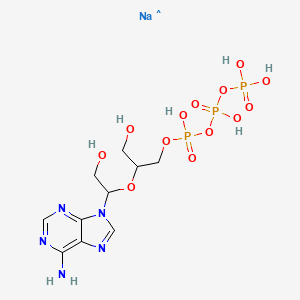
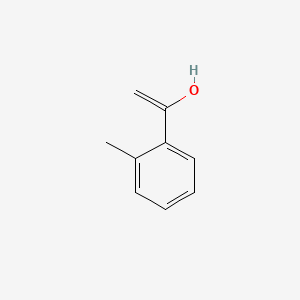

![3H-Pyrazol-3-one,2-[2,6-dichloro-4-(trifluoromethyl)phenyl]-2,4-dihydro-](/img/structure/B561517.png)
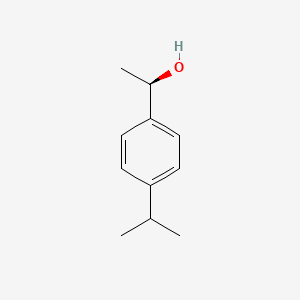
![(R)-Hexahydroimidazo[1,5-c]thiazole](/img/structure/B561520.png)
